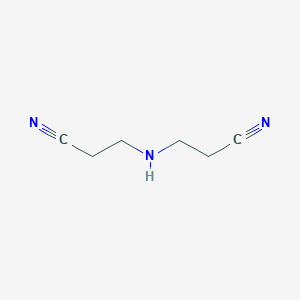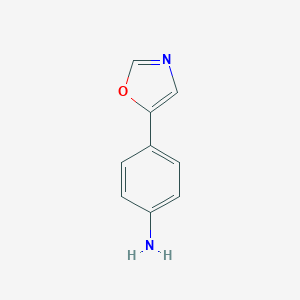
4-(1,3-噁唑-5-基)苯胺
描述
Synthesis Analysis
The synthesis of 4-(1,3-Oxazol-5-yl)aniline and related compounds involves complex chemical reactions. For instance, Venkatagiri et al. (2018) synthesized a series of triazolyl derived 1,3,4-oxadiazoles, which are structurally related to 4-(1,3-Oxazol-5-yl)aniline, using a copper-catalyzed alkyne–azide cycloaddition reaction (Venkatagiri et al., 2018).
Molecular Structure Analysis
The molecular structure of 4-(1,3-Oxazol-5-yl)aniline and its derivatives can be characterized using various spectroscopic techniques. Wu et al. (2021) used FT-IR, NMR, and X-ray diffraction to characterize the molecular structure of related compounds (Wu et al., 2021).
Chemical Reactions and Properties
The chemical reactions and properties of 4-(1,3-Oxazol-5-yl)aniline derivatives are diverse. Ramadan (2018) investigated the synthesis of new derivatives of 1,3-oxazepine, a compound structurally similar to 4-(1,3-Oxazol-5-yl)aniline, via cycloaddition reactions (Ramadan, 2018).
Physical Properties Analysis
The physical properties of these compounds can be analyzed through various methods. Shahhosseini et al. (2016) synthesized and characterized a novel polymer based on a derivative of 4-(1,3-Oxazol-5-yl)aniline, providing insights into its physical properties (Shahhosseini et al., 2016).
Chemical Properties Analysis
The chemical properties of 4-(1,3-Oxazol-5-yl)aniline can be intricate. For example, Misra and Ila (2010) demonstrated the versatility of a related compound, 4-Bis(methylthio)methylene-2-phenyloxazol-5-one, as a template for synthesizing various substituted oxazoles, showing the diverse chemical properties of these compounds (Misra & Ila, 2010).
科学研究应用
-
Scientific Field: Medicinal Chemistry
- Application Summary : Oxazole derivatives, including “4-(1,3-Oxazol-5-yl)aniline”, have been found to have a wide spectrum of biological activities . They have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
- Methods of Application : The specific methods of application or experimental procedures can vary greatly depending on the specific biological activity being studied. Generally, these compounds are synthesized and then tested in vitro or in vivo for their biological activity .
- Results or Outcomes : Oxazole derivatives have been found to have various biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .
-
Scientific Field: Cancer Research
- Application Summary : Certain β-Carboline-3-(4-benzylidene) derivatives, which could potentially include “4-(1,3-Oxazol-5-yl)aniline” derivatives, have been found to inhibit the growth of various human cancer cell lines .
- Methods of Application : These compounds are typically synthesized and then tested in vitro against various cancer cell lines. The IC50 values (the concentration of the compound that inhibits cell growth by 50%) are often used to measure the effectiveness of these compounds .
- Results or Outcomes : One such compound showed cytostatic activity, with IC50 values of 15.50, 56.83, 64.17, and 112.42 μM for glioma (U251), ovarian (OVCAR-03), prostate (PC-3), and melanoma (UACC-62) human cell lines, respectively .
-
Scientific Field: Corrosion Inhibition
- Application Summary : Oxazole derivatives, such as 3-(1,3-oxazol-5-yl)aniline (3-OYA), have been investigated as corrosion inhibitors for mild steel in hydrochloric acid (HCl) solution .
- Methods of Application : Traditional weight-loss tests, as well as electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy, were used to evaluate the corrosion inhibition performance .
- Results or Outcomes : The results reveal that 3-OYA, at a concentration of 0.05 mM, exhibits an outstanding protection efficacy of 93.5%. This performance can be attributed to the formation of a protective adsorption layer on the mild steel surface, effectively inhibiting the corrosion rate and enhancing inhibitory efficacy .
-
Scientific Field: Organic Chemistry
- Application Summary : Oxazole derivatives, including “4-(1,3-Oxazol-5-yl)aniline”, are used in various organic synthesis reactions .
- Methods of Application : These compounds are used in reactions such as direct arylation of oxazoles, [2 + 2 + 1] annulation of terminal alkynes, nitriles, and oxygen atoms, and other reactions .
- Results or Outcomes : The outcomes of these reactions are various types of oxazole derivatives, which can be used in further reactions or for various applications .
-
Scientific Field: Material Science
- Application Summary : Oxazole derivatives, including “4-(1,3-Oxazol-5-yl)aniline”, can be used in the development of new materials due to their unique chemical properties .
- Methods of Application : These compounds can be incorporated into polymers or other materials to modify their properties. The specific methods of application can vary greatly depending on the specific material being developed .
- Results or Outcomes : The outcomes of these applications can include materials with improved properties, such as increased strength, improved thermal stability, or enhanced electrical conductivity .
-
Scientific Field: Environmental Science
- Application Summary : Certain oxazole derivatives have been studied for their potential use in environmental remediation, such as the removal of heavy metals from water .
- Methods of Application : These compounds can be used to create adsorbents that can bind to heavy metals, effectively removing them from water. The specific methods of application can vary depending on the specific type of remediation being performed .
- Results or Outcomes : The outcomes of these applications can include the successful removal of heavy metals from water, improving its quality and safety .
安全和危害
属性
IUPAC Name |
4-(1,3-oxazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJBMRSOKUTXDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333712 | |
| Record name | 4-(1,3-Oxazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Oxazol-5-yl)aniline | |
CAS RN |
1008-95-3 | |
| Record name | 4-(Oxazol-5-yl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1008-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,3-Oxazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,3-oxazol-5-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

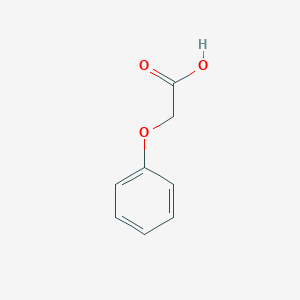
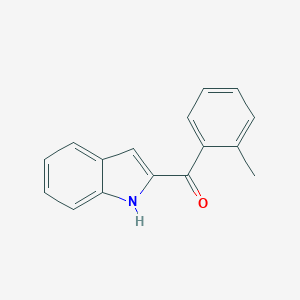
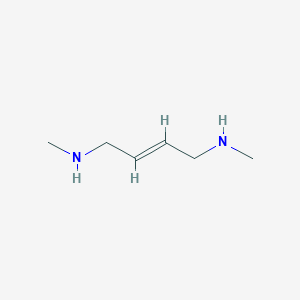
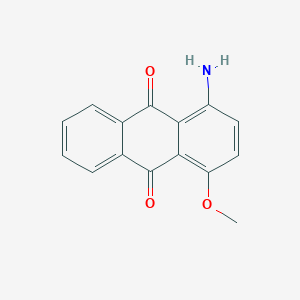
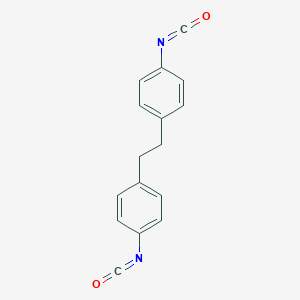
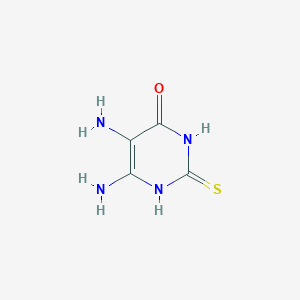
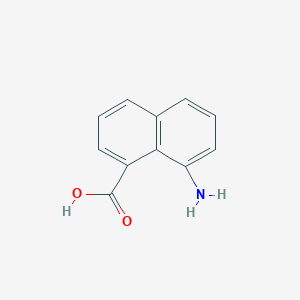
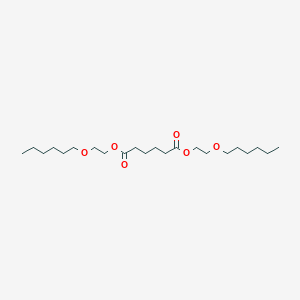

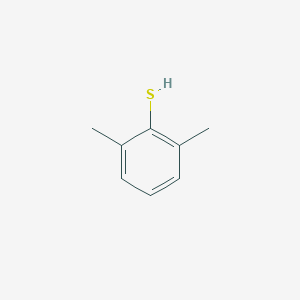
![Tetrabenzo[de,h,kl,rst]pentaphene](/img/structure/B89413.png)
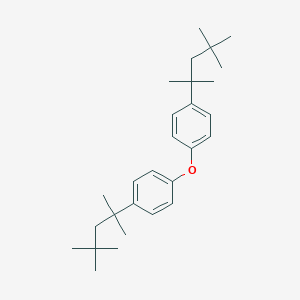
![Acetic acid, [(3-aminophenyl)amino]oxo-](/img/structure/B89416.png)
